molecular formula C10H11ClN2O2 B8771081 5-Chloro-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one CAS No. 62780-76-1

5-Chloro-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one

Cat. No. B8771081
M. Wt: 226.66 g/mol
InChI Key: KWZXVSVGUXKSJY-UHFFFAOYSA-N
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Patent
US05057525

Procedure details

A mixture of 9.3 parts of 5-chloro-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one and 83 parts of a hydrobromic acid solution 48% in water was stirred and refluxed for 6 hours. The reaction mixture was cooled and allowed to crystallize overnight at room temperature. The precipitated product was filtered off and stirred a few times in 100 parts of water till the pH of the filtrate was greater than 2. The product was stirred and refluxed for 1 hour in 55 parts of chlorobenzene with 1.3 parts of activated charcoal. The latter was filtered off and the filtrate was allowed to crystallize overnight in an ice-box. The product was filtered off and recrystallized twice: first from chlorobenzene (activated charcoal) and then from methylbenzene (activated charcoal), yielding 4.9 parts of 1-(3-bromopropyl)-5-chloro-1,3-dihydro-2H-benzimidazol-2-one; mp. 161.5° C. (intermediate 29).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:15]=[CH:14][C:5]2[N:6]([CH2:10][CH2:11][CH2:12]O)[C:7](=[O:9])[NH:8][C:4]=2[CH:3]=1.[BrH:16]>O>[Br:16][CH2:12][CH2:11][CH2:10][N:6]1[C:5]2[CH:14]=[CH:15][C:2]([Cl:1])=[CH:3][C:4]=2[NH:8][C:7]1=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC2=C(N(C(N2)=O)CCCO)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
to crystallize overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitated product was filtered off
STIRRING
Type
STIRRING
Details
stirred a few times in 100 parts of water till the pH of the filtrate
STIRRING
Type
STIRRING
Details
The product was stirred
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour in 55 parts of chlorobenzene with 1.3 parts of activated charcoal
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The latter was filtered off
CUSTOM
Type
CUSTOM
Details
to crystallize overnight in an ice-box
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The product was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized twice

Outcomes

Product
Name
Type
product
Smiles
BrCCCN1C(NC2=C1C=CC(=C2)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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